molecular formula C4H5N3O2 B021429 5-hydroxy-1H-imidazole-4-carboxamide CAS No. 56973-26-3

5-hydroxy-1H-imidazole-4-carboxamide

Cat. No.: B021429
CAS No.: 56973-26-3
M. Wt: 127.10 g/mol
InChI Key: UEWSIIBPZOBMBL-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-imidazole-4-carboxamide is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. This compound is known for its significant role in various biochemical processes and its potential applications in scientific research and industry. It is structurally characterized by a hydroxyl group at the 5-position and a carboxamide group at the 4-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-imidazole-4-carboxamide can be achieved through various methods. One efficient method involves the cyclization of amido-nitriles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles.

Industrial Production Methods: For industrial production, a one-step synthesis method has been developed from commercially available hypoxanthine. This method involves a key hydrolysis step and practical isolation, making the process efficient and environmentally friendly . The production cost is significantly reduced, and the impact on the environment is minimized.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and carboxamide groups, which are reactive sites on the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-Hydroxy-1H-imidazole-4-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the study of enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of nucleotide antibiotics . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-hydroxy-1H-imidazole-4-carboxamide include 5-amino-1H-imidazole-4-carboxamide, 4-amino-5-carbamoylimidazole, and 4-carboxamido-5-aminoimidazole . These compounds share structural similarities but differ in the functional groups attached to the imidazole ring.

Uniqueness: What sets this compound apart is the presence of the hydroxyl group at the 5-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific biochemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

4-hydroxy-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSIIBPZOBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205574
Record name 4-Carbamoylimidazolium 5-olate
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-26-3
Record name 5-Hydroxy-1H-imidazole-4-carboxamide
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 56973-26-3
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 4-hydroxy-1H-imidazole-5-carboxamide
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Record name 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE
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Synthesis routes and methods

Procedure details

Into a suspension of benzenesulfonic acid salt of 2-aminomalonamide [4] (1.20 g; 4.37 mmol) prepared above and benzenesulfonic acid monohydrate (81 mg; 0.46 mmol) in dry ethanol (100 ml) was added trimethyl orthoformate (1.9 ml; 17.4 mmol), and was refluxed for 2 hours under an argon atmosphere. The resulting white suspension was stirred overnight at room temperature and the precipitates were collected by filtration to give colorless benzenesulfonic acid salt of SM-108 (1.02 g; 3.58 mmol; yield 82%), which was identical with that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key challenges in formulating solid dosage forms of 5-hydroxy-1H-imidazole-4-carboxamide?

A1: One of the primary challenges is maintaining the stability and preventing discoloration of this compound in solid formulations. Research indicates that the compound is susceptible to degradation and color changes, particularly under humid conditions [, ].

Q2: How do researchers address the stability issues of this compound in solid dosage forms?

A2: Studies highlight the inclusion of specific excipients to enhance stability. For instance, incorporating silicon dioxide in tablet formulations has shown improvements in stability and releasability []. Additionally, utilizing packaging with environmental regulation, such as desiccants and reducing agents, helps maintain stability by controlling moisture and oxidation [, ].

Q3: Are there specific forms of this compound that exhibit superior stability?

A3: Research indicates that certain crystalline forms of this compound sulfate, specifically the α-form, β-form, and γ-form, demonstrate advantageous characteristics like reduced blue staining and high storage stability [].

Q4: What are the production methods for obtaining specific forms of this compound?

A4: One method involves reacting an acid salt of this compound (or its hydrate) with a base like phosphates or amino acids in an acidic solvent to produce this compound·3/4hydrate [].

Q5: What are the potential benefits of using specific excipients like silicon dioxide in this compound tablets?

A5: Silicon dioxide, along with other excipients like carmellose calcium and croscarmellose sodium, can improve disintegration properties of the tablets []. This can lead to better drug release and potentially enhanced bioavailability.

Q6: What analytical methods are employed to study this compound?

A7: While the provided abstracts lack details on specific analytical techniques, it's plausible that methods like HPLC (High-Performance Liquid Chromatography) and various spectroscopic techniques (e.g., NMR, IR) are used for characterizing, quantifying, and monitoring this compound [, ].

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